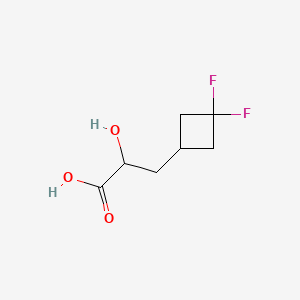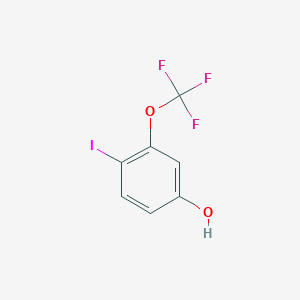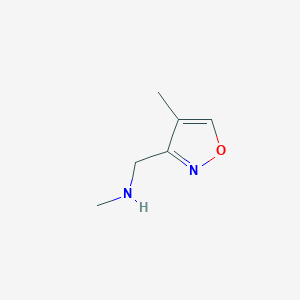
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorocyclobutyl ring and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid typically involves the introduction of the difluorocyclobutyl group into a suitable precursor. One common method is the cyclopropanation of a suitable olefin followed by ring expansion to form the cyclobutyl ring. The difluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The hydroxypropanoic acid moiety can be introduced through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorocyclobutyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxypropanoic acid.
3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid: Contains a methyl group instead of a hydroxy group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is unique due to the presence of both the difluorocyclobutyl ring and the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
3-(3,3-difluorocyclobutyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5,10H,1-3H2,(H,11,12) |
Clé InChI |
BCDSEZOXMASACG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)



![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)



